N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE
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Overview
Description
N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a hydroxyl group, a methyl group, an isopropyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE typically involves multiple steps, including the introduction of the benzenesulfonyl group, hydroxylation, nitration, and amide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may require reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group may produce amines.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the nitro and hydroxyl groups may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ISOPROPYL-BENZENESULFONYL)-3-(3-NITRO-PHENYL)-1-PYRIDIN-2-YL-PROPAN-1-ONE
- 1-(BENZENESULFONYL)-3-[3-METHYL-4-(PROPAN-2-YL)PHENYL]UREA
Uniqueness
N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-3-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-14(2)19-13-20(24-23(27)16-8-7-9-17(12-16)25(28)29)15(3)22(21(19)26)32(30,31)18-10-5-4-6-11-18/h4-14,26H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTZESGEMLGIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=CC=C2)O)C(C)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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